Cas no 894007-30-8 (N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide)

N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core, designed for applications in medicinal chemistry and pharmaceutical research. The compound's structure incorporates a 4-chlorophenyl group and a methyl-substituted thiazole, enhancing its potential for selective binding interactions. The sulfonamide moiety contributes to improved solubility and bioavailability, while the methylbenzene group may influence steric and electronic properties. This molecule is of interest for its potential as a scaffold in drug discovery, particularly for targeting enzymes or receptors where sulfonamide-thiazole hybrids exhibit activity. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive compounds.
N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide structure
894007-30-8 structure
Product Name:N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide
CAS No:894007-30-8
MF:C19H19ClN2O2S2
MW:406.949361085892
CID:5515120
Update Time:2025-06-07

N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[2-[2-(4-chlorophenyl)-4-methyl-5-thiazolyl]ethyl]-3-methyl-
    • N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide
    • Inchi: 1S/C19H19ClN2O2S2/c1-13-4-3-5-17(12-13)26(23,24)21-11-10-18-14(2)22-19(25-18)15-6-8-16(20)9-7-15/h3-9,12,21H,10-11H2,1-2H3
    • InChI Key: VZFRDMUBOVTAFW-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2SC(C3=CC=C(Cl)C=C3)=NC=2C)(=O)=O)=CC=CC(C)=C1

N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide Pricemore >>

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F2011-1124-5mg
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894007-30-8 90%+
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$69.0 2023-05-17
Life Chemicals
F2011-1124-10mg
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
894007-30-8 90%+
10mg
$79.0 2023-05-17

N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide Related Literature

Additional information on N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide

Introduction to N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide (CAS No. 894007-30-8)

N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 894007-30-8, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide is characterized by a complex arrangement of heterocyclic and aromatic rings. Specifically, the presence of a thiazole ring embedded within a larger sulfonamide framework suggests potential biological activity. Thiazole derivatives are well-known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a 4-chlorophenyl group further enhances the compound's complexity and may contribute to its binding affinity with biological targets.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known to interact with various enzymes and receptors, making them valuable scaffolds for drug design. The specific substitution pattern in N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide, particularly the combination of 3-methylbenzene and the sulfonamide moiety, positions this compound as a potential lead molecule for therapeutic intervention.

One of the most compelling aspects of this compound is its potential to interact with biological pathways relevant to human health and disease. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in designing molecules with enhanced efficacy and reduced toxicity. The unique structural features of N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide make it an attractive candidate for further exploration in this context.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the thiazole ring is a critical step, as it defines much of the compound's pharmacological profile. Subsequent modifications, such as the addition of the 4-chlorophenyl and 3-methylbenzene substituents, further refine the molecular structure to optimize biological activity. Advanced synthetic techniques and methodologies are employed to ensure high yield and purity, which are essential for subsequent pharmacological testing.

Evaluation of N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide has already begun in several preclinical studies aimed at assessing its potential therapeutic applications. Preliminary data suggest that this compound exhibits promising activity against various disease models, including those relevant to cancer and inflammatory disorders. The sulfonamide moiety appears to play a crucial role in mediating these effects by interacting with specific targets within cellular pathways.

The incorporation of computational modeling techniques has further enhanced the understanding of how N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-methylbenzene-1-sulfonamide interacts with biological systems. Molecular docking studies have been instrumental in predicting binding affinities and identifying potential mechanisms of action. These insights have guided experimental efforts toward optimizing the compound's pharmacological profile.

In conclusion, N-{2-2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yethylethyl}-3-methylbenzene -1-sulfonamide (CAS No. 894007 -30 -8) represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and demonstrated biological activity make it a valuable asset in ongoing efforts to develop novel therapeutics. Continued research into this compound holds great promise for addressing unmet medical needs across multiple therapeutic areas.

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